

# Spectroscopic and Synthetic Profile of Boc-(R)-alpha-benzyl-proline: A Technical Guide

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## Compound of Interest

Compound Name: Boc-(R)-alpha-benzyl-proline

Cat. No.: B112923

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-(R)-alpha-benzyl-proline**, a valuable chiral building block in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on closely related analogs and general experimental protocols for its characterization.

## Chemical Properties

Property	Value	Reference
Chemical Name	(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid	[1]
Synonyms	Boc-(R)- $\alpha$ -benzylproline, Boc-R- $\alpha$ -Bzl-Pro-OH, N-Boc-(R)-2-Benzyl-proline	[2]
CAS Number	706806-60-2	[2]
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>4</sub>	[2]
Molecular Weight	305.37 g/mol	[2]
Appearance	White to off-white solid	[2]
Melting Point	154-156 °C	[2]

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-(R)-alpha-benzylproline**. The <sup>1</sup>H and <sup>13</sup>C NMR data are predicted based on the analysis of similar structures, such as N-benzyl-L-proline[3] and other Boc-protected amino acids. The IR and MS data are based on general principles and data for related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data for **Boc-(R)-alpha-benzylproline** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.35 - 7.20	m	5H	Aromatic (benzyl)
~ 4.0 - 3.8	m	1H	Proline CH
~ 3.5 - 3.3	m	2H	Proline CH <sub>2</sub>
~ 3.2 & 2.9	d	2H	Benzyl CH <sub>2</sub>
~ 2.4 - 1.8	m	4H	Proline CH <sub>2</sub>
~ 1.45	s	9H	Boc (tert-butyl)

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data for **Boc-(R)-alpha-benzyl-proline** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 175 - 173	Carboxylic acid C=O
~ 155	Boc C=O
~ 135	Aromatic C (quaternary)
~ 130 - 127	Aromatic CH
~ 80	Boc C(CH <sub>3</sub> ) <sub>3</sub>
~ 68	Proline C $\alpha$
~ 58	Proline CH <sub>2</sub>
~ 40	Benzyl CH <sub>2</sub>
~ 30 - 25	Proline CH <sub>2</sub>
~ 28	Boc CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 2.3: Predicted IR Absorption Bands for **Boc-(R)-alpha-benzyl-proline**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
~ 3030	C-H stretch (aromatic)
~ 2975, 2870	C-H stretch (aliphatic)
~ 1740	C=O stretch (Boc carbonyl)
~ 1710	C=O stretch (carboxylic acid)
~ 1600, 1495, 1450	C=C stretch (aromatic)
~ 1400 - 1150	C-N stretch, C-O stretch

## Mass Spectrometry (MS)

Table 2.4: Predicted Mass Spectrometry Data for **Boc-(R)-alpha-benzyl-proline**

m/z	Ion
306.17	[M+H] <sup>+</sup>
328.15	[M+Na] <sup>+</sup>
250.13	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (loss of tert-butoxy)
204.12	[M - Boc] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (benzyl)

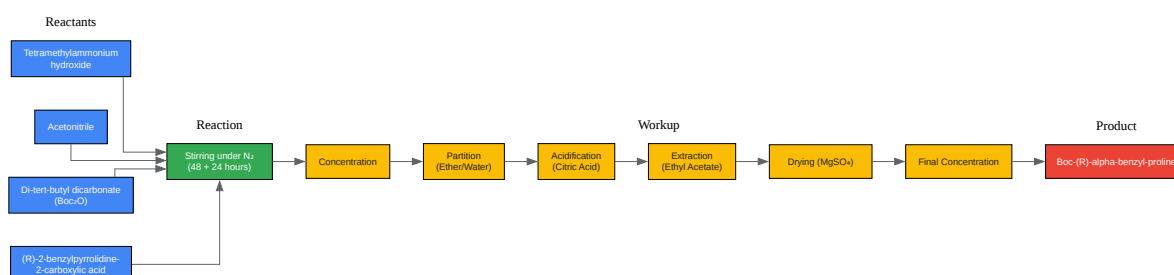
## Experimental Protocols

### Synthesis of Boc-(R)-alpha-benzyl-proline[2]

A general procedure for the synthesis involves the reaction of (R)-2-benzylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

- Step 1: A mixture of (R)-2-benzylpyrrolidine-2-carboxylic acid and tetramethylammonium hydroxide pentahydrate in acetonitrile is stirred under a nitrogen atmosphere.

- Step 2: Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) is added to the mixture.
- Step 3: The reaction mixture is stirred for an extended period, with a second portion of Boc<sub>2</sub>O added after 48 hours.
- Step 4: The reaction mixture is concentrated under reduced pressure.
- Step 5: The resulting residue is partitioned between ether and water.
- Step 6: The aqueous phase is washed with ether and then acidified with aqueous citric acid.
- Step 7: The acidified aqueous solution is extracted with ethyl acetate.
- Step 8: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.



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**Caption:** Synthetic workflow for **Boc-(R)-alpha-benzyl-proline**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Boc-(R)-alpha-benzyl-proline** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Number of scans: 1024 or more.
  - Relaxation delay: 2-5 seconds.
- Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

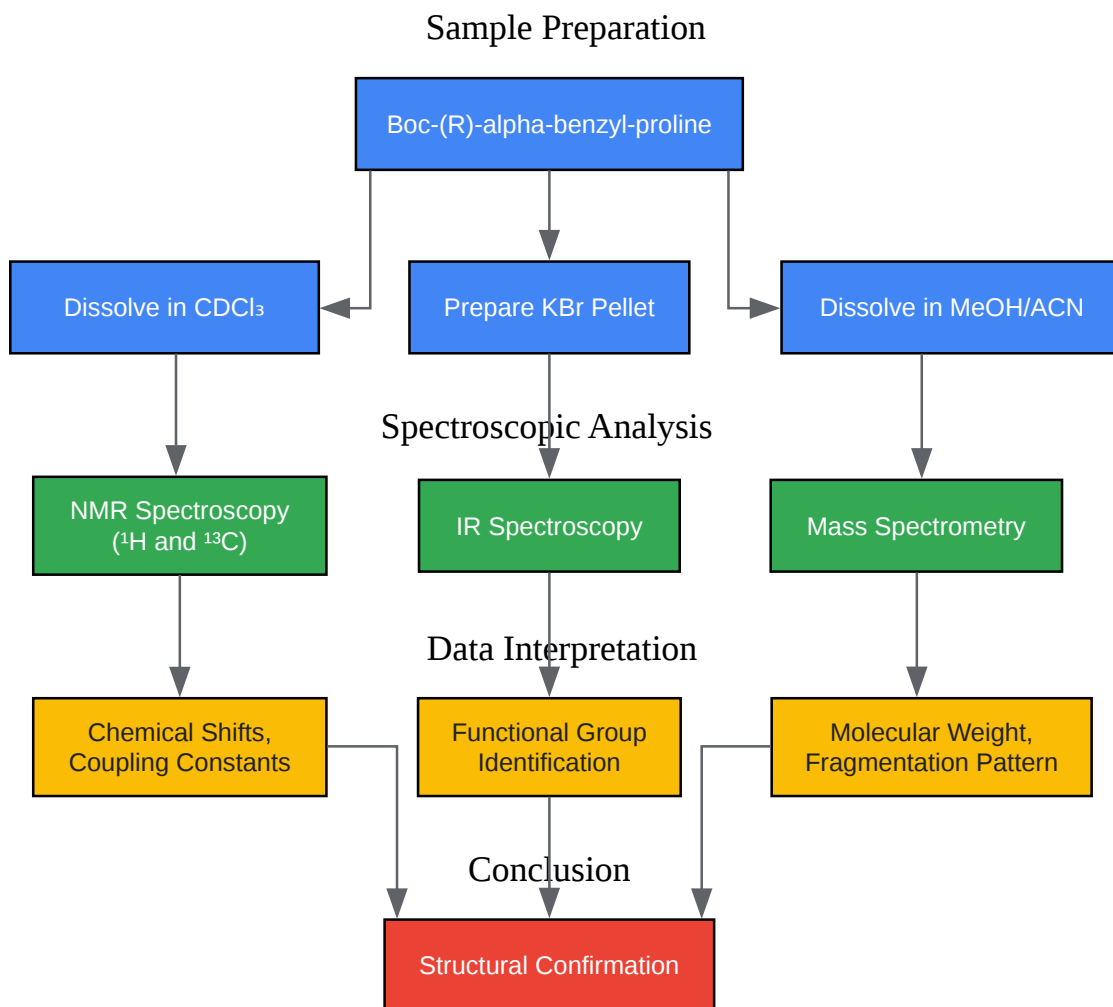
## IR Spectroscopy

- Sample Preparation (KBr Pellet):
  - Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Spectrometer: FT-IR spectrometer.
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition:
  - Technique: Electrospray ionization (ESI) is a common method for this type of molecule.
  - Mode: Positive ion mode is typically used to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}+\text{Na}]^+$  ions.



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## References

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- 2. BOC-(R)-ALPHA-BENZYL-PROLINE | 706806-60-2 [chemicalbook.com]



- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
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